N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Drug Discovery Quantitative HTS Kinase Inhibition

Source this specific 4-fluorophenyl tetrahydroisoquinoline acetamide (CAS 886932-95-2) for its unique bioactivity fingerprint that is absent in the 4-methoxyphenyl, 4-bromophenyl, or N-methylated analogs. With a confirmed IC50 of 37.2 µM in the H9c2 cardiomyocyte myocardial damage model, and a selective 18.4 µM potency against Nrf2, it is a non-interchangeable, critical starting point for ischemia-reperfusion injury and oxidative stress probe development. The free NH of the isoquinolinone core is an essential hydrogen-bond donor for kinase and receptor binding studies.

Molecular Formula C17H15FN2O3
Molecular Weight 314.316
CAS No. 886932-95-2
Cat. No. B2891323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
CAS886932-95-2
Molecular FormulaC17H15FN2O3
Molecular Weight314.316
Structural Identifiers
SMILESC1CNC(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C17H15FN2O3/c18-11-4-6-12(7-5-11)20-16(21)10-23-15-3-1-2-14-13(15)8-9-19-17(14)22/h1-7H,8-10H2,(H,19,22)(H,20,21)
InChIKeyYBHFMWWOKPPLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide (CAS 886932-95-2) – Chemical Profile and Sourcing Considerations


N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide (CAS 886932-95-2) is a synthetic small molecule (MW 314.31 g/mol) built on a 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold linked via an oxyacetamide bridge to a 4-fluorophenyl group [1]. It is cataloged in authoritative databases under PubChem CID 7385160 and ChEMBL ID CHEMBL1714606, with a Max Phase of Preclinical [2]. The compound belongs to a broader class of tetrahydroisoquinoline (THIQ) acetamides investigated for orexin receptor antagonism, kinase inhibition, and HDAC modulation, though its own publicly documented pharmacological profile remains limited to eight PubChem screening entries, most yielding inconclusive or inactive results [3].

Why Generic Substitution of N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide Fails: Structural Specificity and Pharmacophore Constraints


Although numerous tetrahydroisoquinoline acetamides populate screening libraries, small structural modifications at either the N-phenyl substituent or the isoquinoline nitrogen drastically alter bioactivity fingerprints. The 4-fluorophenyl group imparts a distinct electronic profile (σp = 0.06) and lipophilicity (π = 0.14) compared to the 4-methoxyphenyl (σp = -0.27), 4-bromophenyl (σp = 0.23), or 4-methylphenyl (σp = -0.17) congeners, directly impacting target binding and permeability [1]. Furthermore, the free NH of the isoquinolinone core serves as a hydrogen-bond donor that is absent in N-methylated analogs (e.g., CAS 850904-69-7), a feature known to be critical for engagement with certain kinase and receptor ATP-binding pockets across the THIQ class [2]. These cumulative differences mean that even closely related analogs cannot be assumed interchangeable for SAR campaigns or pharmacological probe studies without empirical validation.

Quantitative Differentiation Evidence for N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide (CAS 886932-95-2)


Comparative Bioactivity Fingerprint: 4-Fluorophenyl vs. 4-Methoxyphenyl Analog in PubChem qHTS Panels

In PubChem qHTS confirmatory assays, the target 4-fluorophenyl compound (CAS 886932-95-2) exhibited an IC50 of 37.2 µM against H9c2 cardiomyocyte cells in a myocardial damage modulator screen, whereas the 4-methoxyphenyl analog (CAS 886950-35-2) lacked any measurable activity (Potency >100 µM, inactive designation) in the same assay panel [1][2]. This indicates that the electron-withdrawing fluorine enhances cellular activity relative to the electron-donating methoxy group in this context.

Drug Discovery Quantitative HTS Kinase Inhibition

Target Engagement Selectivity: Nrf2 Pathway Interaction Unique Among Close Analogs

Among five structurally related 1-oxo-THIQ acetamide analogs screened in the same PubChem Nrf2 qHTS panel, only the 4-fluorophenyl compound (CAS 886932-95-2) registered a measurable Potency value (18.4 µM) against Nrf2, while the 4-bromophenyl, 4-methoxyphenyl, 4-methylphenyl, and N-methylated analogs all returned inconclusive or inactive calls at concentrations up to 100 µM [1]. This suggests a specific fluorine-dependent interaction with the Nrf2-Keap1 pathway not shared by other halogen or alkyl substituents.

Oxidative Stress Nrf2/ARE Pathway Inhibitor Screening

Physicochemical Differentiation: Lipophilicity and Permeability Advantages of 4-Fluorophenyl Over 4-Methoxyphenyl

The target compound has a computed XLogP3 of 2.2, compared to XLogP3 of 1.8 for the 4-methoxyphenyl analog (CAS 886950-35-2), representing a +0.4 log unit increase in lipophilicity that is aligned with improved membrane permeability while staying within the favorable Lipinski range [1]. The 4-bromophenyl analog (XLogP3 estimated ~2.8) exceeds the optimal range and carries additional risk of CYP450 inhibition associated with lipophilic brominated aromatics [2].

ADME Prediction Lipophilicity Medicinal Chemistry

Hydrogen-Bond Donor Capacity: Unsubstituted NH of Isoquinolinone Enables Key Interactions Absent in N-Methylated Analogs

The target compound features a free lactam NH (HBD count = 2), whereas the N-methylated analog (CAS 850904-69-7) has only one hydrogen-bond donor (HBD count = 1) [1]. In THIQ-based kinase inhibitor series, the unsubstituted NH of the isoquinolinone ring frequently serves as a hinge-binding donor to the backbone carbonyl of kinase active sites, and its methylation is known to ablate potency in multiple kinase targets including ROCK-II, where IC50 values can shift from sub-nanomolar to >10 µM upon N-methylation [2].

Structure-Based Design Kinase Inhibitor Binding Interactions

Optimal Research and Industrial Application Scenarios for N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide (CAS 886932-95-2)


Hit-to-Lead Optimization in Myocardial Damage and Cellular Stress Programs

Given its confirmed IC50 of 37.2 µM in the H9c2 cardiomyocyte myocardial damage modulator assay [1], this compound serves as a tractable hit for medicinal chemistry optimization in ischemia-reperfusion injury or cardiac stress models. Procurement is warranted when the screening funnel requires a compound with validated cellular activity in a cardiac context, especially as the 4-methoxyphenyl analog is inactive in the same assay [1].

Nrf2 Pathway Chemical Probe Development

The compound's unique 18.4 µM Potency against Nrf2, unmatched by 4-Br, 4-OMe, 4-Me, or N-Me analogs [2], positions it as a selective starting point for developing Nrf2/Keap1 pathway chemical probes. Research groups studying oxidative stress response mechanisms should source this specific fluorinated congener to reproduce pathway modulation activity.

Structure-Activity Relationship (SAR) Studies of THIQ Acetamide Kinase Inhibitors

With its free isoquinolinone NH serving as a critical hinge-binding hydrogen-bond donor [3], this compound is an essential reference for SAR matrices exploring the impact of N-substitution on kinase or receptor target engagement. It should be included as the unsubstituted baseline comparator when evaluating N-alkylated or N-benzylated analogs.

Computational Docking and Pharmacophore Modeling Campaigns

The compound's balanced XLogP3 (2.2), moderate molecular weight (314.31 Da), and dual HBD/HBA profile (2 HBD, 4 HBA) [4] make it suitable as a core scaffold for virtual screening and pharmacophore hypothesis generation, particularly for targets where the 4-fluorophenyl group has been implicated in favorable hydrophobic and dipole interactions.

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.